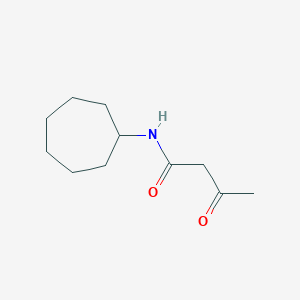

n-Cycloheptyl-3-oxobutanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to n-Cycloheptyl-3-oxobutanamide often involves intricate organic reactions that ensure the correct assembly of the cycloheptyl ring and the oxobutanamide group. For instance, methods such as the manganese(III)-induced oxidative intramolecular cyclization have been used to produce related structures, showcasing the complexity and precision required in synthetic organic chemistry (Asahi & Nishino, 2009).

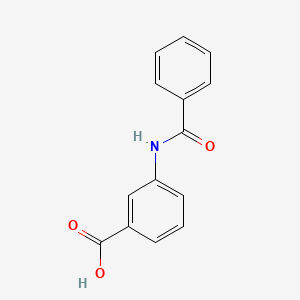

Molecular Structure Analysis

The molecular structure of n-Cycloheptyl-3-oxobutanamide, particularly the cycloheptyl ring, significantly influences its chemical behavior and interactions. Cyclobutanes and similar cycloalkanes have been extensively studied, revealing that such rings can impart significant strain and unique geometrical features to the molecules, affecting their reactivity and physical properties. For instance, electron diffraction studies have provided insights into the bond distances and angles in cyclobutanes, which could be analogous to aspects of n-Cycloheptyl-3-oxobutanamide's structure (Dunitz & Schomaker, 1952).

Chemical Reactions and Properties

n-Cycloheptyl-3-oxobutanamide may undergo various chemical reactions, leveraging the reactivity of both the cycloheptyl ring and the oxobutanamide moiety. Compounds with similar structures have been shown to participate in reactions like [2+2] photocycloadditions, demonstrating the potential for constructing complex molecular architectures (Gutekunst & Baran, 2011). These reactions are pivotal for expanding the utility and application of such compounds in synthetic chemistry.

Aplicaciones Científicas De Investigación

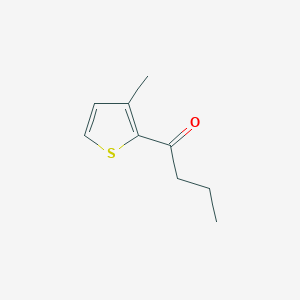

Synthesis and Structural Analysis : N-Propenyl-3-oxobutanamides, closely related to n-Cycloheptyl-3-oxobutanamide, have been used in manganese(III)-induced oxidative intramolecular cyclization to produce 3-azabicyclo[3.1.0]hexan-2-ones. This process has applications in synthesizing complex molecular structures (Asahi & Nishino, 2009).

Chemical Reactivity and Structural Insights : Studies on N-aryl-2-chloro-3-oxobutanamides, structurally similar to n-Cycloheptyl-3-oxobutanamide, have shown that these compounds form intermolecular hydrogen bonds in the solid state. This knowledge is important for understanding their reactivity and interaction in various chemical environments (Frohberg et al., 2002).

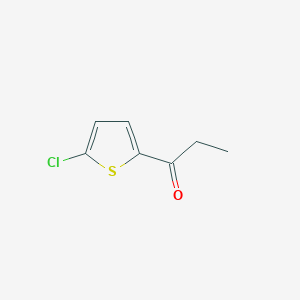

Organic Synthesis Applications : N-Propargyl-3-oxobutanamides have been utilized in gold- and silver-mediated cycloisomerization reactions, an important method in organic synthesis for constructing complex molecules, such as furanyl fused pyrrolidinones and dihydrofuranones (Verniest & Padwa, 2008).

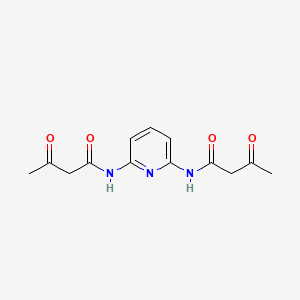

Crystallographic Analysis : The crystal structure of N,N′-1,4-phenylene-bis(3-oxobutanamide), a compound related to n-Cycloheptyl-3-oxobutanamide, has been determined from laboratory powder diffraction data. Such studies are crucial for understanding the physical and chemical properties of these compounds (Brüning et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

N-cycloheptyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9(13)8-11(14)12-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZFTVQGVRDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294650 | |

| Record name | n-cycloheptyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Cycloheptyl-3-oxobutanamide | |

CAS RN |

58102-38-8 | |

| Record name | NSC97561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-cycloheptyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)